molecular formula C24H30N4O3 B2608607 N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 922556-70-5

N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Cat. No.: B2608607
CAS No.: 922556-70-5
M. Wt: 422.529
InChI Key: GBGFNLBPYFEFLR-UHFFFAOYSA-N
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Description

N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group, an indolinyl group, and a morpholinoethyl group attached to an oxalamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Indolinyl Intermediate: : The synthesis begins with the preparation of the indolinyl intermediate. This is achieved by reacting 1-methylindole with appropriate reagents under controlled conditions to introduce the desired functional groups.

  • Benzylation: : The next step involves the benzylation of the intermediate. This is typically done by reacting the intermediate with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

  • Morpholinoethylation: : The benzylated intermediate is then reacted with morpholine and an appropriate alkylating agent to introduce the morpholinoethyl group.

  • Oxalamide Formation: : Finally, the oxalamide backbone is formed by reacting the morpholinoethylated intermediate with oxalyl chloride or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

  • Substitution: : The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled conditions.

    Substitution: Halogens, alkylating agents, and nucleophiles in the presence of catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide can be compared with other similar compounds, such as:

    N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide: This compound has a pyrrolidinyl group instead of a morpholinoethyl group, which may result in different chemical and biological properties.

    N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide:

    N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide: This compound features a piperidinyl group, which may affect its chemical behavior and biological activity.

Properties

IUPAC Name

N-benzyl-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3/c1-27-10-9-20-15-19(7-8-21(20)27)22(28-11-13-31-14-12-28)17-26-24(30)23(29)25-16-18-5-3-2-4-6-18/h2-8,15,22H,9-14,16-17H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGFNLBPYFEFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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